1-Benzhydrylpiperazine is a chemical compound that belongs to the piperazine family, characterized by its unique structure that includes a benzhydryl group attached to the nitrogen atom of the piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the development of new therapeutic agents.
1-Benzhydrylpiperazine can be synthesized through various chemical reactions, primarily involving nucleophilic substitution methods. It is derived from piperazine, a cyclic compound with two nitrogen atoms in its structure, and benzhydryl chloride or similar derivatives.
In terms of classification, 1-benzhydrylpiperazine can be categorized as:
The synthesis of 1-benzhydrylpiperazine typically involves a two-step process:
The reaction conditions often include:
The molecular structure of 1-benzhydrylpiperazine consists of a piperazine ring (C4H10N2) linked to a benzhydryl group (C13H11). The chemical formula for 1-benzhydrylpiperazine is C17H20N2.
1-Benzhydrylpiperazine can participate in various chemical reactions:
The reaction mechanism often involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon atom of the acyl chloride, leading to the formation of an amide bond.
The mechanism of action for compounds derived from 1-benzhydrylpiperazine largely depends on their specific structural modifications. For instance:
1-Benzhydrylpiperazine and its derivatives have several scientific uses, including:
1-Benzhydrylpiperazine (1-BP), characterized by a piperazine ring substituted with a diphenylmethyl (benzhydryl) group, represents a privileged scaffold in medicinal chemistry. This structural motif confers unique three-dimensional properties and electronic features that facilitate diverse receptor interactions. Its significance stems from the piperazine ring’s ability to adopt multiple protonation states under physiological conditions and the benzhydryl moiety’s capacity for hydrophobic and π-π stacking interactions. These attributes have cemented 1-BP as a versatile template for drug discovery across therapeutic domains, including oncology, infectious diseases, and central nervous system (CNS) disorders, driving extensive research into novel derivatives with optimized pharmacological profiles [1] [5] [9].
The emergence of 1-BP is intertwined with the development of early antihistaminic agents. Cyclizine (1-benzhydryl-4-methylpiperazine), first synthesized in the 1940s, served as a foundational structure, leveraging the benzhydrylpiperazine core for H1-receptor antagonism to treat motion sickness. This clinical application highlighted the scaffold’s bioavailability and CNS permeability. Subsequently, 1-BP itself was identified both as a synthetic intermediate and as a metabolite of cyclizine through N-demethylation, broadening interest in its intrinsic pharmacological potential [6] [10].
A pivotal discovery occurred in 2024 when analytical studies detected 1-BP as an undeclared adulterant in commercial sports supplements. Employing HPTLC and GC-MS methodologies, researchers isolated and characterized 1-BP from products marketed for performance enhancement. NMR spectroscopy confirmed its structure, while in silico docking studies suggested dopamine D2 and serotonin 5-HT2 receptor binding—profiles associated with stimulant and potential narcotic effects. This finding underscored dual concerns: the compound’s possible misuse and risks of unintended exposure due to inadequate regulatory oversight. The metabolic pathway linking cyclizine to 1-BP further emphasized its relevance in forensic and pharmaceutical contexts [4].
Table 1: Key Historical Milestones for 1-Benzhydrylpiperazine
Year | Event | Significance |
---|---|---|
1940s | Synthesis of cyclizine (1-benzhydryl-4-methylpiperazine) | First therapeutic application leveraging benzhydrylpiperazine scaffold |
2007 | Identification as a CB1 receptor inverse agonist scaffold | Expanded utility in metabolic disorder therapeutics [9] |
2022 | Development as HDAC inhibitor for breast cancer [1] [7] | Validated anti-metastatic efficacy in zebrafish xenograft models |
2024 | Detection in sports supplements [4] | Highlighted regulatory challenges and potential for misuse |
The 1-BP scaffold exhibits distinct physicochemical and spatial attributes that underpin its broad bioactivity:
Table 2: Key Structural Parameters of 1-Benzhydrylpiperazine
Structural Feature | Property | Medicinal Chemistry Impact |
---|---|---|
Piperazine N1 pKa | 8.2 (protonatable) | Enhances solubility in acidic environments; facilitates ionic binding |
Piperazine N4 pKa | 3.1 (weakly basic) | Tunable for functionalization (e.g., alkylation, acylation) |
Benzhydryl C-N bond length | 1.45 Å | Enables rotational flexibility for optimal hydrophobic contact |
Dihedral angle (Ar-C-N) | 65–110° | Adapts to steric constraints in binding sites |
LogP | 3.5 | Balances membrane permeability and solubility |
Molecular docking analyses demonstrate critical binding motifs: In MAO-A, the benzhydryl group occupies a hydrophobic subpocket lined by Phe352 and Tyr407, while the protonated piperazine nitrogen forms a salt bridge with Glu216. Similarly, in HDAC6, the diphenylmethyl moiety engages with Phe583 and Phe643 at the rim of the catalytic tunnel, positioning the linker/ZBG for zinc coordination [1] [5].
The 1-BP scaffold functions as a multifunctional pharmacophore, where its core structure is integrated with auxiliary groups to yield hybrids with dual or enhanced activities. This approach leverages its inherent target affinity while optimizing physicochemical and pharmacokinetic profiles:
Surface Recognition Capability in HDAC Inhibitors: In breast cancer therapeutics, 1-BP serves as the CAP group in HDAC inhibitors. Derivatives with hydrocarbon linkers (C5–C7) and hydroxamic acid ZBGs demonstrated nanomolar potency. Compound 8b (7-carbon linker) emerged as a pan-HDAC inhibitor (HDAC6 IC50 = 31 nM), while 9b (shorter linker) showed HDAC6 selectivity (IC50 = 31 nM). Zebrafish xenograft models revealed 8b’s efficacy: 10 µM treatment reduced tumor volume by 62% and suppressed metastasis via MMP-9 downregulation. The benzhydryl group’s interaction with HDAC6’s wider rim (vs. HDAC1) underpins isoform selectivity [1] [3] [7].
Antitubercular Hybrids: Coupling 1-BP with nitrobenzenesulfonamides via amino acid linkers yielded potent anti-TB agents. Compound 7s (piperidine-3-carboxylic acid linker, 2,4-dinitrosulfonamide) inhibited M. tuberculosis H37Rv at MIC = 0.78 µg/mL (vs. isoniazid MIC = 0.05 µg/mL). The benzhydryl moiety enhanced membrane penetration, while electron-deficient sulfonamide improved target engagement, likely with cell wall biosynthesis enzymes [2].
CNS-Active Derivatives: Structural hybrids incorporating 1,3,4-oxadiazole exhibited MAO-A inhibition (IC50 = 1.2–4.8 µM), leveraging the scaffold’s dual affinity for monoamine transporters and enzymes. In murine models, these compounds reduced immobility time in forced swim tests by 45–60%, comparable to fluoxetine. The benzhydryl group’s role in CNS penetration was critical [5].
CB1 Receptor Modulation: Privileged-structure screening identified 1-BP as a CB1 inverse agonist scaffold. Optimization yielded 6c (Ki = 0.15 nM), which reduced body weight in diet-induced obese rats by 18% over 4 weeks. The diphenylmethyl group mimiced rimonabant’s central pharmacophore, binding a hydrophobic cleft in CB1’s transmembrane domain [9].
Table 3: Therapeutic Applications of 1-Benzhydrylpiperazine-Based Compounds
Therapeutic Area | Representative Compound | Structural Features | Biological Activity | Reference |
---|---|---|---|---|
Oncology (HDAC Inhibition) | 8b | C7 linker, hydroxamic acid ZBG | HDAC6 IC50 = 31 nM; anti-metastatic in TNBC models | [1] [7] |
Antitubercular | 7s | Piperidine-3-carboxylic acid linker, 2,4-dinitrobenzenesulfonamide | MIC = 0.78 µg/mL against M. tuberculosis | [2] |
CNS (Antidepressant) | Oxadiazole-benzhydryl hybrid | 1,3,4-oxadiazole clubbed to 1-BP | MAO-A IC50 = 1.8 µM; reduced FST immobility by 58% | [5] |
Metabolic (CB1 Inverse Agonism) | 6c | Cyclohexylurea attached to N4-piperazine | CB1 Ki = 0.15 nM; 18% weight reduction in DIO rats | [9] |
Anti-inflammatory | 9d | Oxadiazole linker, 4-Cl-phenyl | COX-2 IC50 = 0.25 µM; 5-LOX IC50 = 7.87 µM | [8] |
Structure-activity relationship (SAR) trends highlight the pharmacophore’s versatility:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1